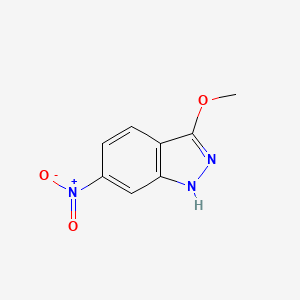

3-Methoxy-6-nitro-1H-indazole

Übersicht

Beschreibung

3-Methoxy-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often found in various pharmacologically active molecules. The presence of a methoxy group at the 3-position and a nitro group at the 6-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-nitro-1H-indazole typically involves the nitration of 3-methoxy-1H-indazole. One common method includes the following steps:

Starting Material: 3-Methoxy-1H-indazole.

Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position.

Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves:

Continuous Flow Nitration: Utilizing continuous flow reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time.

Catalysts and Solvents: Employing suitable catalysts and solvents to enhance the reaction rate and selectivity.

Purification Techniques: Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-6-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Reduction: 3-Methoxy-6-amino-1H-indazole.

Substitution: Various substituted indazoles depending on the nucleophile used.

Oxidation: 3-Formyl-6-nitro-1H-indazole or 3-Carboxy-6-nitro-1H-indazole.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

3-Methoxy-6-nitro-1H-indazole serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and other diseases.

Case Study:

A study highlighted the synthesis of novel derivatives based on the indazole framework, demonstrating promising antileishmanial activity. The derivatives exhibited high stability in binding to the Leishmania trypanothione reductase enzyme, indicating potential for drug development against parasitic infections .

Table 1: Pharmacological Activities of Indazole Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Compound 13 | Antileishmanial | |

| Various | Anticancer | |

| Various | Antimicrobial | |

| Various | Antidiabetic |

Agricultural Chemistry

Overview:

In agricultural chemistry, this compound is utilized in formulating agrochemicals, particularly pesticides that enhance crop protection while being environmentally friendly.

Application Example:

Research has shown that derivatives of this compound can be effective in developing pesticides that target specific pests without harming beneficial organisms. This contributes to sustainable agricultural practices by reducing chemical runoff and ecosystem disruption .

Material Science

Overview:

The compound is being explored for its potential in creating novel materials, including polymers and coatings.

Research Insights:

Studies indicate that incorporating this compound into polymer matrices can enhance durability and resistance to degradation under environmental stressors. This application is particularly relevant in developing materials for outdoor use or in harsh conditions .

Biochemical Research

Overview:

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding.

Significant Findings:

Research utilizing this compound has revealed insights into biological mechanisms related to disease pathways. For instance, its role in inhibiting specific enzymes has been linked to therapeutic effects in various disease models, providing a basis for further drug development .

Analytical Chemistry

Overview:

The compound acts as a standard reference material in analytical methods.

Importance:

In analytical chemistry, utilizing this compound ensures accuracy and reliability in detecting and quantifying similar compounds across different samples. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Wirkmechanismus

The mechanism of action of 3-Methoxy-6-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Interaction: Binding to DNA and interfering with replication or transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxy-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitro-1H-indazole: Lacks the methoxy group, affecting its solubility and reactivity.

3-Methyl-6-nitro-1H-indazole: Has a methyl group instead of a methoxy group, altering its electronic properties and reactivity.

Uniqueness

3-Methoxy-6-nitro-1H-indazole is unique due to the presence of both methoxy and nitro groups, which provide a balance of electronic effects and reactivity. This makes it a versatile compound for various chemical transformations and applications in scientific research.

Biologische Aktivität

3-Methoxy-6-nitro-1H-indazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₇N₃O₃

- Molecular Weight : 193.16 g/mol

- Appearance : Slightly yellow to tawny powder

The compound features a methoxy group and a nitro group on the indazole ring, contributing to its reactivity and biological properties. It is primarily used as a pharmaceutical intermediate in synthesizing various biologically active compounds, particularly those targeting cancer and infectious diseases .

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Phosphoinositide 3-Kinase δ (PI3Kδ) : This enzyme plays a crucial role in cell growth and survival pathways. Inhibition may lead to reduced cell proliferation, making it a candidate for cancer therapy .

- Interaction with Nitric Oxide Synthase : The compound can inhibit nitric oxide production, which is vital in inflammatory processes .

- Impact on Apoptosis and Cell Cycle Regulation : Studies suggest that it may influence cellular signaling pathways related to apoptosis and cell cycle control .

Antitumor Activity

Research indicates that this compound has potential antitumor properties. It has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. In vitro studies have shown that derivatives of this compound can inhibit tumor growth effectively .

Antiparasitic Activity

The compound has also shown promise in treating parasitic infections, particularly against Leishmania major. In vitro assays using the MTT method revealed that certain derivatives exhibited potent growth inhibition against this parasite . Molecular docking studies indicated stable binding with the Leishmania trypanothione reductase enzyme, suggesting a specific target for its antiparasitic activity .

Case Studies and Experimental Results

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antitumor Activity | Cell culture assays | Significant inhibition of cancer cell proliferation observed. |

| Antileishmanial Activity | MTT assay on Leishmania major | Promising growth inhibition with IC₅₀ values indicating efficacy. |

| Interaction Studies | Molecular docking | High stability binding with trypanothione reductase; favorable interaction profile. |

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | Lacks methoxy group; similar applications |

| 3-Methyl-6-nitro-1H-indazole | C₈H₈N₄O₂ | Contains methyl instead of methoxy; different activity profile |

| 6-Bromo-1H-indazole | C₇H₅BrN₂ | Bromine substituent alters reactivity |

These compounds illustrate the diversity within the indazole family while emphasizing the unique functional groups present in this compound that contribute to its distinct properties.

Eigenschaften

IUPAC Name |

3-methoxy-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYWKOVKYCUERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738350 | |

| Record name | 3-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-94-4 | |

| Record name | 3-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.